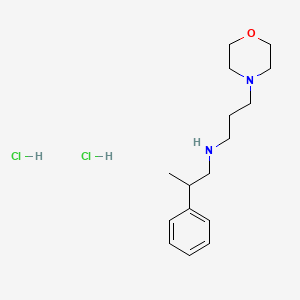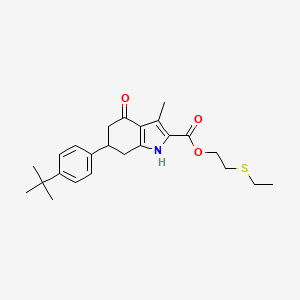
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride, also known as FTY720, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1992 by researchers at the University of Munich, Germany. Since then, extensive research has been conducted to understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of FTY720.
Mécanisme D'action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride involves the activation of sphingosine-1-phosphate (S1P) receptors. This compound is phosphorylated by sphingosine kinase 2 to form this compound-phosphate, which then binds to S1P receptors on lymphocytes and prevents their egress from lymphoid organs. This results in the sequestration of lymphocytes in lymphoid organs and reduces their migration to inflamed tissues, thereby reducing inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of immune responses, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to reduce blood pressure and heart rate, possibly through its effects on S1P receptors in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride in lab experiments is its specificity for S1P receptors, which allows for targeted modulation of immune responses and other physiological processes. However, this compound can also have off-target effects on other receptors and enzymes, which can complicate data interpretation. Additionally, this compound can have variable pharmacokinetics and metabolism in different animal models, which can affect its efficacy and toxicity.
Orientations Futures
There are several future directions for research on N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride, including the development of more specific and potent S1P receptor modulators, the identification of novel therapeutic applications for this compound, and the optimization of dosing and administration regimens for clinical use. Additionally, research on the molecular mechanisms underlying the effects of this compound on immune responses, angiogenesis, and cancer cell survival could lead to the development of new therapeutic targets and strategies.
Applications De Recherche Scientifique
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In transplantation, this compound has been shown to prevent graft rejection and improve graft survival.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-15(16-6-3-2-4-7-16)14-17-8-5-9-18-10-12-19-13-11-18;;/h2-4,6-7,15,17H,5,8-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANIFVAOYDETCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1CCOCC1)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4690374.png)
![2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4690376.png)
![2-(4-bromophenyl)-N-{4-[(butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4690390.png)

![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4690393.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4690401.png)
![2,4,6-trimethyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4690404.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-({4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4690409.png)
![(2-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4690410.png)
![7-ethyl-3,9-dimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4690426.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4690441.png)
![2-methyl-1-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4690449.png)

![3-bromo-5-(5-bromo-2-furyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4690456.png)